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Compound of Interest |

Compound Name: Fumaric Acid Monoethyl-d5 Ester
CAS No.: 1266398-64-4
Cat. No.: B1147498
- 7

Executive Summary

Monoethyl-d5 fumarate (MEF-d5) is the deuterated analog of Monoethyl fumarate (MEF), a
pharmacologically active component of the psoriasis drug Fumaderm® (which contains
dimethyl fumarate alongside calcium, magnesium, and zinc salts of monoethyl fumarate).

In drug development and clinical pharmacology, MEF-d5 serves as the Internal Standard (IS) of
choice for the quantitative analysis of MEF in biological matrices (plasma/serum) via Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuterated ethyl group (

) provides a +5 Da mass shift, ensuring distinct detection from the analyte while maintaining
identical chromatographic behavior and extraction recovery, thereby compensating for matrix
effects and ionization suppression.

Physicochemical Characterization
Chemical Identity

MEF-d5 is the mono-ester of fumaric acid formed with fully deuterated ethanol (

-ethanol or

-ethanol). It retains the trans-isomer configuration essential for its biological relevance.
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Chemical Name

Monoethyl-d5 fumarate

Synonyms

Fumaric acid monoethyl ester-d5; (E)-But-2-

enedioic acid ethyl-d5 ester

CAS Number

2459-05-4 (Unlabeled parent); Specific d5 CAS

not widely indexed

Molecular Formula

Molecular Weight 149.16 g/mol (Calculated)
Unlabeled MW 144.13 g/mol
Mass Shift +5.03 Da
Appearance White to off-white crystalline solid
N Soluble in Methanol, DMSO, Acetonitrile;
Solubility . .
sparingly soluble in water
pKa ~3.0 (Carboxylic acid group)

Structural Representation

The molecule consists of a fumaric acid backbone where one carboxylic acid proton is replaced

by a deuterated ethyl group (

).

SMILES (Isomeric):[2H]C([2H])([2H])C([2H])([2H])OC(=0)/C=C/C(=0)0O InChl Key: (Analogous
to unlabeled) XLYMOEINVGRTEX-ONEGZZNKSA-N (with isotope layer)

Synthesis and Manufacturing

The synthesis of Monoethyl-d5 fumarate requires high isotopic purity (>99% D) to prevent

"cross-talk” (isotopic interference) with the unlabeled analyte in mass spectrometry.

Synthetic Route: Maleic Anhydride Ring Opening
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The most robust industrial synthesis involves the alcoholysis of maleic anhydride with
deuterated ethanol, followed by acid-catalyzed isomerization. This method avoids the formation
of the diester byproduct common in direct esterification of fumaric acid.

o Step 1: Alcoholysis: Maleic anhydride reacts with Ethanol-d5 (

) to form Monoethyl-d5 Maleate. This reaction is spontaneous and exothermic.

o Step 2: Isomerization: The cis-maleate is isomerized to the thermodynamically stable trans-
fumarate using a catalyst (e.g., Thionyl chloride (

) or Aluminum chloride (

)) under reflux.

Visualization of Synthesis Pathway

Maleic Anhydride Alcoholysis
(C4H203) (Ring Opening)

w Isomerization
Monoethyl-d5 Maleate (Cat: AICI3 or SOCI2, Heat)
(cis-isomer)

Monoethyl-d5 Fumarate
(trans-isomer)
MW: 149.16

Alcoholysis
(Ring Opening

Ethanol-d5
(C2D50H)

Fig 1: Synthetic pathway for Monoethyl-d5 Fumarate via Maleic Anhydride.

Click to download full resolution via product page

Bioanalytical Application (LC-MS/MS)

In clinical pharmacokinetics, MEF-d5 is utilized to quantify MEF levels in patient plasma,
particularly for monitoring adherence or metabolism of Fumaderm®.

Method Principle

e Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
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« lonization Mode: Negative Electrospray lonization (ESI-). Fumarates are carboxylic acids
and ionize best by deprotonation

« Internal Standard Role: MEF-d5 is spiked into samples at a fixed concentration. The ratio of
the Analyte Peak Area to the IS Peak Area is used for quantification.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are typical for this assay. The
fragmentation usually involves the loss of

(44 Da).
Fragmentation
Compound Precursor lon Product lon g .
Mechanism
Monoethyl Fumarate
/ 143.0 99.0 Loss of
(Analyte)
Loss of
Monoethyl-d5 |
148.0 104.0 (Retains
Fumarate (1S)
-ethyl)

Sample Preparation Protocol

To ensure data integrity, a Protein Precipitation (PPT) or Solid Phase Extraction (SPE) method
is recommended to remove plasma proteins while retaining the polar fumarate esters.

Aliquot: Transfer 50 pL of human plasma to a 96-well plate.

IS Spike: Add 20 pL of MEF-d5 working solution (e.g., 500 ng/mL in acetonitrile).

Precipitation: Add 200 pL of ice-cold Acetonitrile (0.1% Formic Acid).

Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

Injection: Inject 5 pL of the supernatant into the LC-MS/MS system.
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Bioanalytical Workflow Diagram
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Fig 2: LC-MS/MS Workflow for MEF Quantification using MEF-d5 IS.
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Scientific Integrity & Quality Control

e |sotopic Purity: The IS must have an isotopic enrichment of
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deuterium to ensure no contribution to the analyte signal (m/z 143). Even a small percentage
of

species in the IS will cause false positives in the analyte channel.

 Stability: Monoethyl fumarate is prone to hydrolysis (converting to fumaric acid) in plasma.
Samples must be processed on ice, and the addition of esterase inhibitors (e.g., sodium
fluoride) during blood collection is often required. MEF-d5 undergoes the same hydrolysis
rate, making it an excellent tracker for stability during processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Application of Monoethyl-d5 Fumarate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147498#structure-and-molecular-weight-of-
monoethyl-d5-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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